molecular formula C21H32O2 B344588 Pregnenolone CAS No. 145-13-1

Pregnenolone

Cat. No.: B344588
CAS No.: 145-13-1
M. Wt: 316.5 g/mol
InChI Key: ORNBQBCIOKFOEO-OYZZJKLHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pregnenolone can be synthesized through several methods. One common approach involves the microbial transformation of cholesterol using recombinant strains of Mycolicibacterium smegmatis expressing mammalian steroidogenesis enzymes . This method involves the conversion of cholesterol to this compound through a series of enzymatic reactions, including hydroxylation and deprotection steps.

Industrial Production Methods: In industrial settings, this compound is often produced through the chemical synthesis of cholesterol derivatives. The process typically involves the use of chemical reagents such as methyl t-butyl ether for liquid-liquid extraction and hydroxylamine for derivatization . The resulting this compound is then purified using chromatographic techniques to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Pregnenolone undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be converted to progesterone by the enzyme 3-beta-hydroxysteroid dehydrogenase or to 17-hydroxy-pregnenolone by 17-alpha-hydroxylase .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve the use of halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Progesterone: Formed through the oxidation of this compound.

    17-Hydroxy-pregnenolone: Formed through hydroxylation reactions.

Scientific Research Applications

Pregnenolone has a wide range of scientific research applications:

Comparison with Similar Compounds

Pregnenolone is unique among steroid hormones due to its role as a precursor to a wide range of other hormones. Similar compounds include:

This compound’s uniqueness lies in its broad influence on the synthesis of multiple steroid hormones and its direct neurosteroid activity, which distinguishes it from other similar compounds.

Properties

CAS No.

145-13-1

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

1-[(10R,13S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15?,16?,17?,18?,19?,20-,21+/m0/s1

InChI Key

ORNBQBCIOKFOEO-OYZZJKLHSA-N

Isomeric SMILES

CC(=O)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C

SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

melting_point

192 °C

145-13-1

physical_description

Solid

Pictograms

Irritant; Health Hazard

solubility

0.00706 mg/mL at 37 °C

Origin of Product

United States

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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